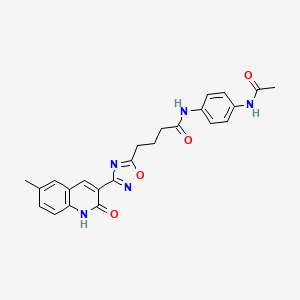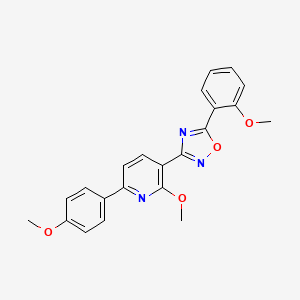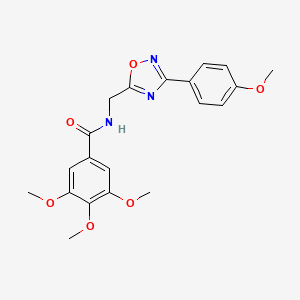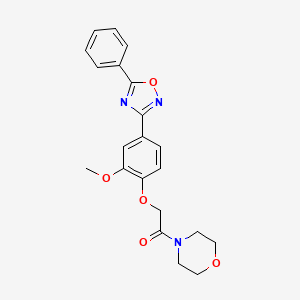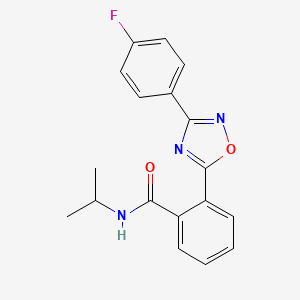
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide, also known as FOY-251, is a synthetic compound that has gained attention due to its potential as a therapeutic agent for various diseases. FOY-251 belongs to the class of oxadiazole derivatives and has been extensively studied for its pharmacological properties.
作用机制
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide exerts its pharmacological effects through multiple mechanisms of action. This compound has been shown to inhibit the activity of proteasomes, which are involved in protein degradation. This leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been demonstrated to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the activity of proteasomes, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells. This compound also inhibits the activity of COX-2, reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been demonstrated to activate the AMPK pathway, leading to improved energy metabolism and reduced oxidative stress.
实验室实验的优点和局限性
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide has several advantages for laboratory experiments. This compound is a synthetic compound, which allows for precise control of the concentration and purity of the compound. This compound has been extensively studied, and its pharmacological properties are well-characterized. However, this compound also has some limitations for laboratory experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for research on 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. This compound has been shown to improve cognitive function and reduce amyloid beta accumulation in Alzheimer's disease models, suggesting that it may have potential in other neurodegenerative diseases. Another potential direction is to investigate the potential of this compound as a therapeutic agent for metabolic diseases, such as diabetes and obesity. This compound has been demonstrated to activate the AMPK pathway, which is involved in energy metabolism and has been implicated in the pathogenesis of these diseases. Finally, future research could investigate the safety and efficacy of this compound in clinical trials, which would provide important information for its potential use as a therapeutic agent in humans.
Conclusion
This compound is a synthetic compound that has gained attention for its potential as a therapeutic agent for various diseases. This compound has been extensively studied for its pharmacological properties, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's disease models. This compound exerts its pharmacological effects through multiple mechanisms of action, including the inhibition of proteasomes and COX-2 and the activation of the AMPK pathway. This compound has several advantages for laboratory experiments, but also has some limitations. Future research could investigate the potential of this compound as a therapeutic agent for neurodegenerative and metabolic diseases and could investigate its safety and efficacy in clinical trials.
合成方法
The synthesis of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide involves the reaction of 4-fluorobenzohydrazide with propionyl chloride to obtain 4-fluoro-N-isopropylbenzamide. This compound is then reacted with thionyl chloride and sodium azide to obtain this compound.
科学研究应用
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and Alzheimer's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been demonstrated to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to improve cognitive function and reduce amyloid beta accumulation in Alzheimer's disease models.
属性
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11(2)20-17(23)14-5-3-4-6-15(14)18-21-16(22-24-18)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOGCWPJAWTTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)




